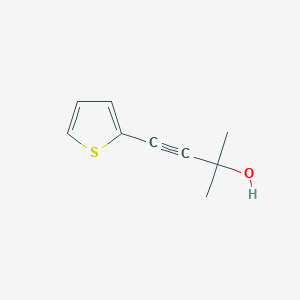

2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol

Description

Significance of Alkynyl Alcohols in Contemporary Organic Synthesis Research

Alkynyl alcohols, and more specifically propargylic alcohols, are a cornerstone of modern organic synthesis. Their importance stems from the presence of two highly versatile functional groups: a hydroxyl group and a carbon-carbon triple bond. This dual functionality allows for a rich and diverse range of chemical transformations. The alkyne moiety can participate in various reactions, including hydrogenation, halogenation, and addition reactions, enabling the formation of new functional groups. researchgate.net Furthermore, the triple bond is a key component in powerful carbon-carbon bond-forming reactions such as the Sonogashira, Glaser, and Eglinton couplings.

The hydroxyl group can be easily transformed into other functional groups or can act as a directing group in catalytic reactions. The interplay between the alcohol and the alkyne allows for unique reactivity, such as in Meyer-Schuster and Rupe rearrangements, and facilitates the synthesis of complex molecular architectures. Propargylic alcohols are recognized as valuable synthetic intermediates for the production of allenes, which are important structural motifs in natural products and biologically active molecules. researchgate.net

Role of Thiophene (B33073) Moieties in Chemical Structure and Reactivity Studies

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. researchgate.net Its structural and electronic properties often lead to favorable interactions with biological targets. Thiophene is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity, a strategy frequently employed in drug design.

Overview of Research Trajectories for 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from studies on analogous compounds. A primary area of investigation for this molecule would be its synthesis, most likely via the addition of a 2-thienylacetylide to acetone. This reaction is a variation of the well-established alkynylation of carbonyl compounds.

A significant research avenue for this compound lies in its utility as a building block in organic synthesis. For instance, it can serve as a precursor in Sonogashira coupling reactions. The general synthetic route for similar aryl-substituted 2-methyl-3-butyn-2-ols involves the palladium-catalyzed coupling of an aryl halide with 2-methyl-3-butyn-2-ol. researchgate.net In the case of the title compound, a plausible synthesis would involve the Sonogashira coupling of 2-bromothiophene (B119243) with 2-methyl-3-butyn-2-ol.

Further research would likely explore the reactivity of the tertiary alcohol and the alkyne. For example, the hydroxyl group could be substituted or eliminated, and the triple bond could undergo various addition or cyclization reactions. The presence of the thiophene ring opens up possibilities for further functionalization of the aromatic system.

Below is a table summarizing the expected spectroscopic data for this compound, based on data from analogous compounds. rsc.org

| Spectroscopic Data | Expected Values for this compound | Reference Data for an Analogous Compound (2-Methyl-4-phenylbut-3-yn-2-ol) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (m, 1H, thiophene), ~7.0 (m, 2H, thiophene), ~2.0 (s, 1H, OH), ~1.6 (s, 6H, 2xCH₃) | δ (ppm): 7.45-7.42 (m, 2H), 7.33-7.30 (m, 3H), 1.99 (s, 1H), 1.63 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~130-125 (thiophene C), ~95 (alkyne C), ~80 (alkyne C), ~65 (quaternary C), ~31 (CH₃) | δ (ppm): 131.7, 128.5, 128.3, 122.7, 95.8, 81.9, 65.7, 31.5 |

Contextualization within Propargylic Alcohol Chemistry Research

Propargylic alcohols are a well-established class of compounds with a rich history in organic chemistry. Research in this area is continually evolving, with a focus on developing new synthetic methods and applications. A significant area of research is the development of catalytic asymmetric syntheses of chiral propargylic alcohols, which are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and natural products.

The reactivity of propargylic alcohols is also a major focus of research. For example, the gold-catalyzed reactions of propargylic alcohols have emerged as a powerful tool for the synthesis of a wide variety of complex molecules. These reactions often proceed through unique mechanisms involving allene (B1206475) or vinylgold intermediates.

The study of this compound fits squarely within this context. Its synthesis and potential transformations are of interest for the development of new synthetic methodologies. The presence of the thiophene ring adds a dimension of heterocyclic chemistry to the well-established field of propargylic alcohol chemistry, offering opportunities for the synthesis of novel thiophene-containing compounds with potential applications in medicinal chemistry and materials science. Research into this and similar molecules contributes to the broader understanding of the reactivity and utility of functionalized alkynes in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-thiophen-2-ylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-9(2,10)6-5-8-4-3-7-11-8/h3-4,7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINFNNPKZZYICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimization for 2 Methyl 4 Thiophen 2 Yl but 3 Yn 2 Ol

Established Synthetic Pathways for 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol

Established methods for synthesizing propargylic alcohols, including the target compound, typically involve the formation of a carbon-carbon bond between an alkyne and a carbonyl compound. These reactions are often facilitated by catalysts or strong bases.

The Favorskii reaction is a well-known method for the synthesis of propargylic alcohols, involving the reaction of a terminal alkyne with a carbonyl group under basic conditions. wikipedia.org In the context of synthesizing this compound, this approach utilizes 2-ethynylthiophene (B1312097) as the alkyne precursor and acetone as the carbonyl source. The reaction is typically catalyzed by a strong base, such as potassium hydroxide (KOH), which deprotonates the terminal alkyne to form a metal acetylide in situ. wikipedia.org This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of acetone, and subsequent protonation of the resulting alkoxide yields the desired tertiary alcohol.

The general mechanism proceeds as follows:

Formation of the metal acetylide from 2-ethynylthiophene and a strong base.

Nucleophilic attack of the thiophenylacetylide on the carbonyl carbon of acetone.

Protonation of the intermediate alkoxide to yield this compound.

While effective, traditional Favorskii conditions using hydroxide bases can sometimes lead to side reactions like aldol condensations, especially with aldehydes. wikipedia.org However, the use of a ketone like acetone minimizes this particular side reaction. A modified, transition metal-free protocol using a combination of weaker bases such as cesium carbonate (Cs₂CO₃) and triethylamine (TEA) has also been developed for the direct alkynylation of carbonyl compounds, offering an operationally simple method with a wide substrate scope. mdpi.com

Table 1: Representative Conditions for Favorskii-type Reactions

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Key Features | Reference |

| 2-Ethynylthiophene | Acetone | Potassium Hydroxide (KOH) | DMSO, 1,2-dimethoxyethane | In situ formation of metal acetylide. | wikipedia.org |

| Terminal Alkynes | Aldehydes/Ketones | Cs₂CO₃ / TEA | Not specified | Transition metal-free, modified protocol. | mdpi.com |

Base-promoted condensation reactions provide a direct and fundamental route to this compound. This method is mechanistically similar to an aldol condensation, where a carbanion attacks a carbonyl group. masterorganicchemistry.com In this synthesis, the acetylide anion of 2-ethynylthiophene, generated by a strong base, serves as the nucleophile.

Commonly used strong bases include organometallic reagents like butyllithium (BuLi) or sodium amide (NaNH₂). The reaction involves the deprotonation of 2-ethynylthiophene to form a highly reactive lithium or sodium thiophenylacetylide. This acetylide then readily adds across the carbonyl double bond of acetone. The reaction is typically quenched with a proton source, such as water or a dilute acid, to afford the final product. The use of aprotic solvents like tetrahydrofuran (THF) or diethyl ether is standard for these reactions to prevent quenching of the highly reactive organometallic intermediates. researchgate.net

Table 2: Conditions for Base-Promoted Condensation

| Alkyne Precursor | Carbonyl Source | Base | Solvent | General Yield | Reference |

| 2-Ethynylthiophene | Acetone | Butyllithium (BuLi) | Tetrahydrofuran (THF) | Good to High | researchgate.net |

| 2-Ethynylthiophene | Acetone | Sodium Amide (NaNH₂) | Liquid Ammonia | Good to High | google.com |

The synthesis of this compound is a specific application of general synthetic methods for propargylic alcohols. kyoto-u.ac.jp The core of these methods is the alkynylation of a carbonyl compound. For the target molecule, the key precursors are 2-ethynylthiophene and acetone.

The general strategy involves two main steps:

Generation of a Nucleophilic Acetylide : 2-ethynylthiophene is treated with a base to remove the acidic terminal alkyne proton. The choice of base can range from alkali metal hydroxides in polar aprotic solvents to more powerful organolithium reagents in ethereal solvents. wikipedia.orgresearchgate.net

Reaction with Acetone : The resulting thiophenylacetylide anion is reacted with acetone. The reaction is an addition reaction where the nucleophilic carbon of the acetylide attacks the electrophilic carbon of the acetone carbonyl group, forming a new carbon-carbon bond and a tertiary alkoxide intermediate. A final workup step with a proton source neutralizes the alkoxide to give the final alcohol product.

This versatile approach allows for the synthesis of a wide array of propargylic alcohols by simply varying the alkyne and carbonyl starting materials.

Advanced Synthetic Strategies for this compound and its Analogs

Advanced synthetic methodologies offer alternative routes that can provide greater efficiency, functional group tolerance, and control over the molecular architecture. These often involve transition-metal catalysis.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, including the alkynyl-aryl bond present in the target molecule. The Sonogashira coupling is a prominent example, which couples a terminal alkyne with an aryl or vinyl halide. nih.gov

To synthesize this compound using this method, the precursors would be a halogenated thiophene (B33073) (e.g., 2-bromothiophene (B119243) or 2-iodothiophene) and 2-methyl-3-butyn-2-ol. The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate or PdCl₂(dppf), in the presence of a copper(I) co-catalyst (e.g., copper(I) iodide) and a base, often an amine like diethylamine or triethylamine, which also serves as the solvent. nih.govbeilstein-journals.org This method is highly efficient and tolerates a wide range of functional groups. A practical synthesis of various aryl-2-methyl-3-butyn-2-ols from aryl bromides has been demonstrated with good yields, showcasing the robustness of this approach. beilstein-journals.org

Table 3: Sonogashira Coupling for Synthesis of Aryl-Substituted Butynols

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Typical Yield | Reference |

| 2-Bromothiophene | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, PPh₃, CuI | Diethylamine | 70-95% | nih.gov |

| Aryl Bromides | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, XPhos | TBAF in THF | 79-95% | beilstein-journals.org |

The Suzuki cross-coupling reaction is another versatile palladium-catalyzed method for C-C bond formation, typically between an organoboron compound and an organohalide. nih.gov While less direct for this specific synthesis, it could be adapted by using appropriate precursors.

While this compound is achiral, the synthesis of chiral propargylic alcohols is a significant area of research, particularly for creating enantiomerically pure intermediates for pharmaceuticals. Stereoselective methods focus on the asymmetric addition of alkynes to carbonyl compounds.

Research in this area has led to the development of catalytic systems that can produce chiral secondary and tertiary propargylic alcohols with high enantioselectivity. organic-chemistry.org One successful strategy involves the use of a zinc triflate (Zn(OTf)₂) catalyst in combination with a chiral ligand, such as (+)-N-methylephedrine. This catalytic system facilitates the enantioselective addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org The chiral ligand creates a chiral environment around the metal center, directing the approach of the nucleophilic alkyne to one face of the carbonyl group, resulting in the preferential formation of one enantiomer of the alcohol product. Such methodologies could be applied to produce chiral analogs of this compound by reacting 2-ethynylthiophene with an unsymmetrical ketone in the presence of a chiral catalyst system.

Chemoenzymatic Cascade Approaches to Related Alkynyl Alcohols

Chemoenzymatic cascade reactions represent a powerful strategy in modern organic synthesis, merging the versatility of chemical catalysis with the high selectivity of biocatalysis to construct complex molecules like alkynyl alcohols. acs.org These one-pot sequences are designed to be efficient and environmentally friendly by minimizing intermediate purification steps, reducing solvent waste, and often operating under mild reaction conditions. tudelft.nlresearchgate.net

In a typical chemoenzymatic approach to chiral alcohols, a chemical catalyst might first be used to create a prochiral ketone intermediate from a non-activated starting material. This intermediate is then subjected to an enantioselective reduction catalyzed by an enzyme, such as an alcohol dehydrogenase (ADH), to yield the desired chiral alcohol. acs.org For instance, a heterogeneous catalyst could perform selective oxidation of a benzylic C-H bond to a ketone, which is then stereoselectively reduced by a ketoreductase (KRED). acs.orgtudelft.nl

Developing these cascades involves carefully selecting compatible chemical and biological catalysts that can function effectively in the same reaction vessel without mutual inhibition. nih.gov Key advantages of these integrated systems include:

High Selectivity: Enzymes like ADHs offer exceptional stereoselectivity, providing access to specific enantiomers of chiral alcohols that are difficult to obtain through purely chemical methods. tudelft.nl

While direct chemoenzymatic cascades for this compound are not extensively documented, the principles have been successfully applied to a wide range of related structures. For example, the hydration of alkynes catalyzed by gold complexes has been paired with enzymatic reductions to produce chiral alcohols. acs.org Similarly, cascades combining laccase-catalyzed deoximation with KRED-mediated ketone reduction have been developed for the synthesis of various chiral alcohols. tudelft.nl These established methodologies provide a clear framework for designing a future chemoenzymatic synthesis of this compound and other structurally similar alkynyl alcohols.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of specialty chemicals like this compound is critical for developing sustainable and environmentally responsible manufacturing processes. This involves the use of alternative solvents, recyclable catalysts, and solvent-free or aqueous reaction conditions to minimize waste and energy consumption.

Utilization of Deep Eutectic Solvents (DES) and Ionic Liquids in Alkynyl Alcohol Synthesis

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs) in chemical synthesis. mdpi.com These solvents are characterized by their low vapor pressure, high thermal stability, and tunable properties. encyclopedia.pubacs.org

Ionic Liquids (ILs) are salts with low melting points, often composed of large organic cations and various anions. ctppc.org Their unique properties, such as being non-emissive and capable of dissolving a wide range of organic and inorganic materials, make them attractive reaction media. acs.org In alcohol synthesis, ILs can act as both the solvent and a catalyst, facilitating reactions like the conversion of alcohols to alkyl halides or the reduction of aldehydes and ketones. dcu.ieorganic-chemistry.org The product can often be easily separated by simple decantation or distillation, allowing the IL to be recycled. acs.org

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), typically quaternary ammonium salts like choline chloride, which form a eutectic mixture with a melting point significantly lower than its individual components. encyclopedia.pubacs.orgresearchgate.net DESs are often biodegradable, non-toxic, and derived from renewable resources, making them particularly appealing from a green chemistry perspective. mdpi.com They have been successfully employed as reaction media and catalysts in various organic transformations, including the synthesis of alcohols, where they can enhance reaction rates and yields. mdpi.comencyclopedia.pub

The table below summarizes various DES and IL systems used in syntheses relevant to alkynyl alcohols.

| Solvent Type | Composition (Molar Ratio) | Application in Synthesis | Key Advantages |

| Ionic Liquid | 1-n-butyl-3-methylimidazolium halide ([bmim]X) | Conversion of alcohols to alkyl halides organic-chemistry.org | Recyclable, acts as reagent and solvent acs.org |

| Ionic Liquid | Chloroaluminate ILs | Fischer indole synthesis organic-chemistry.org | Acts as both solvent and catalyst |

| Deep Eutectic Solvent | Choline chloride:Urea (1:2) | Biocatalytic reduction of ketones to alcohols encyclopedia.pub | Biodegradable, enhances enzyme stability |

| Deep Eutectic Solvent | Choline chloride:Glycerol | Synthesis of bioactive compounds mdpi.com | Renewable, non-toxic |

| Deep Eutectic Solvent | Choline chloride:Malonic acid (1:1) | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones mdpi.com | Recyclable, high yield |

Catalyst Recycling and Sustainable Reaction Media for Thiophene-containing Compounds

The synthesis of thiophene-containing compounds, including precursors for this compound, can be made more sustainable through the use of recyclable catalysts and environmentally benign reaction media. benthamscience.com

Palladium-catalyzed cross-coupling and direct C-H arylation reactions are powerful methods for constructing thiophene derivatives. researchgate.netunito.it To improve the sustainability of these processes, research has focused on developing catalytic systems that can be easily recovered and reused. One effective strategy is to perform the reaction in an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF4). mdpi.com The catalyst, for example, a palladium iodide (PdI2)/potassium iodide (KI) system, can be immobilized in the ionic liquid phase, allowing for simple separation of the product and recycling of the catalyst-solvent system for multiple runs without significant loss of activity. mdpi.comorganic-chemistry.org

The choice of reaction medium is also crucial. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Recent studies have demonstrated that Pd-catalyzed direct C-H arylation of thiophene derivatives can be performed efficiently in water, even using low-purity industrial wastewater, which significantly improves the process's green metrics. researchgate.netunito.it

The following table details examples of recyclable catalytic systems used for the synthesis of thiophene derivatives.

| Catalyst System | Reaction Medium | Substrate | Product | Recycling Results |

| PdI2/KI | BmimBF4 | 1-Mercapto-3-yn-2-ols | Substituted thiophenes | Catalyst recycled multiple times with sustained activity mdpi.com |

| PdCl2/Tris(o-methoxyphenyl)phosphine | Industrial Wastewater | 3,4-Ethylenedioxythiophene (EDOT) and Bromobenzene | Di-arylated EDOT | Full conversion achieved in recycled wastewater researchgate.netunito.it |

| Alumina (Al2O3) | Vapor Phase | Furan and Hydrogen Sulfide | Thiophene | Stable catalyst performance over extended periods researchgate.netresearchgate.net |

Solvent-Free or Aqueous Media Methodologies Research

Developing synthetic routes that eliminate the use of organic solvents is a primary goal of green chemistry. Solvent-free (neat) reactions and reactions conducted in aqueous media offer significant environmental benefits by reducing waste and avoiding the hazards associated with volatile organic compounds. researchgate.net

Solvent-free synthesis of tertiary propargylic alcohols has been achieved through the alkynylation of ketones with arylacetylenes, promoted by a base like potassium tert-butoxide (t-BuOK). researchgate.net This method is applicable to a wide range of aromatic and aliphatic ketones, providing good to excellent yields under mild conditions without the need for any solvent.

Water is an attractive medium for organic synthesis, not only for its environmental credentials but also because it can sometimes enhance reaction rates and selectivity. thieme.de The synthesis of alcohols from alkynes has been successfully demonstrated in water through a tandem process involving formic acid-promoted hydration and transfer hydrogenation catalyzed by an iridium complex. thieme.de Furthermore, Pd-catalyzed direct C-H arylation of thiophene derivatives proceeds smoothly in water alone, obviating the need for organic co-solvents or complex ligands. researchgate.netunito.it These methodologies highlight the potential for developing a greener synthesis of this compound.

The table below presents examples of solvent-free and aqueous media reactions for the synthesis of alcohols and related compounds.

| Reaction Type | Reaction Conditions | Reactants | Product | Key Advantage |

| Alkynylation of Ketones | Solvent-free, t-BuOK | Arylacetylenes and Ketones | Tertiary Propargylic Alcohols | Eliminates solvent use, high efficiency researchgate.net |

| Hydration/Transfer Hydrogenation | Aqueous media, Iridium catalyst | Alkynes | Secondary Alcohols | Uses water as a green solvent thieme.de |

| Direct C-H Arylation | Aqueous media, Pd catalyst | Thiophene derivatives and Aryl bromides | Aryl-substituted thiophenes | Avoids organic solvents, high yield researchgate.net |

| Metal-Free Cyclization | Acidic conditions, no solvent specified | (o-Arylethynyl)benzyl ethers | 1H-Isochromenes | Avoids transition metal catalysts rsc.org |

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Thiophen 2 Yl but 3 Yn 2 Ol

Reactions Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond is a site of high electron density, making it susceptible to a range of addition and coupling reactions.

The terminal alkyne of 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol is a suitable partner for Sonogashira cross-coupling reactions. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org For instance, coupling with a halogenated thiophene (B33073) derivative under Sonogashira conditions would yield a bis(thiophenyl) acetylene (B1199291) structure. A typical catalytic system for such a reaction involves a palladium source like PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base in a suitable solvent. blucher.com.brnih.gov

While the Suzuki reaction typically couples an organoboron compound with an organohalide, its direct application to the terminal alkyne of this compound is not standard. However, the thiophene ring of the molecule can be halogenated, for example at the 5-position, to create a substrate for Suzuki coupling. This halogenated derivative can then be reacted with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the thiophene ring, while leaving the alkynol side chain intact. The efficiency of such Suzuki-Miyaura cross-coupling reactions has been demonstrated for a range of halogenated thiophenes and aminopyrazoles. researchgate.netresearchgate.netnih.gov

| Coupling Reaction | Reactant 1 (Derived from title compound) | Reactant 2 | Catalyst System | Product Type |

| Sonogashira | This compound | Iodo- or Bromothiophene | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Symmetrical or Unsymmetrical Bis(heteroaryl)acetylene |

| Suzuki | 2-Methyl-4-(5-bromo-thiophen-2-yl)but-3-yn-2-ol | Phenylboronic acid | Pd(OAc)₂ / Ligand / Base | 5-Aryl-substituted thiophene alkynol |

This table presents illustrative examples of potential cross-coupling reactions.

The alkynyl group is a competent dienophile or dipolarophile in cycloaddition reactions. For example, it can participate in [2+2] photocycloaddition reactions with olefins to form cyclobutene derivatives. acs.org It can also react with azides in a Huisgen 1,3-dipolar cycloaddition to form triazole rings, a reaction often catalyzed by copper(I) (CuAAC) or ruthenium. These cycloaddition reactions provide pathways to more complex heterocyclic structures.

The addition of water across the alkyne triple bond (hydration) can be catalyzed by acids or metal salts (e.g., mercury(II) salts). For a terminal alkyne like that in this compound, this reaction typically follows Markovnikov's rule to yield a methyl ketone, specifically 4-hydroxy-4-methyl-1-(thiophen-2-yl)butan-2-one. Other hydrofunctionalization reactions can introduce a variety of functional groups across the triple bond.

Transformations at the Hydroxyl Group

The tertiary propargylic alcohol moiety also presents opportunities for specific chemical transformations.

The oxidation of tertiary propargylic alcohols can be challenging and may not lead to simple carbonyl compounds without rearrangement or bond cleavage. thieme-connect.com Standard oxidizing agents often fail or lead to complex product mixtures. However, specific methods have been developed for this transformation. For instance, aerobic oxidation using systems like Fe(NO₃)₃·9H₂O/TEMPO/NaCl can convert propargylic alcohols to the corresponding α,β-unsaturated alkynones. organic-chemistry.org Electrochemical oxidation protocols have also been successfully employed for sensitive propargylic alcohols, yielding the desired ketones. osti.govnih.gov In some cases, oxidation with peroxy acids can lead to an oxidative rearrangement, generating tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.com

| Oxidation Method | Reagents | Product Type |

| Aerobic Oxidation | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | α,β-Alkynone |

| Electrochemical | N-hydroxytetrafluorophthalimide (TFNHPI) mediator | α,β-Alkynone |

| Rearrangement | m-CPBA | Tetrasubstituted enoic acid |

This table summarizes selected oxidation methods applicable to tertiary propargylic alcohols.

The unsaturated carbon-carbon triple bond in this compound can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will typically reduce the alkyne to a cis-alkene, yielding 2-Methyl-4-(thiophen-2-yl)but-3-en-2-ol. nih.gov More forceful hydrogenation conditions, such as using palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, will reduce the alkyne completely to an alkane, resulting in 2-Methyl-4-(thiophen-2-yl)butan-2-ol.

Furthermore, the tertiary hydroxyl group can be completely removed through a deoxygenative reduction. Ruthenium-catalyzed propargylic reduction using a hydride source like a Hantzsch ester can replace the hydroxyl group with a hydrogen atom, yielding the corresponding 1-alkyne, 2-methyl-4-(thiophen-2-yl)but-1-yne. acs.orgacs.org This reaction proceeds through a ruthenium-allenylidene complex as a key intermediate. acs.org

Nucleophilic Substitution Reactions and Derivative Formation

The tertiary hydroxyl group of this compound, being a poor leaving group, can be activated under acidic conditions to facilitate nucleophilic substitution reactions. Protonation of the hydroxyl group forms a good leaving group (water), allowing for the attack of various nucleophiles.

In SN1-type reactions, the departure of the leaving group from the protonated alcohol would lead to the formation of a tertiary propargylic carbocation. This carbocation is stabilized by both the adjacent alkyne and the thiophene ring. The reaction of this intermediate with nucleophiles such as alcohols or carboxylic acids would lead to the formation of ethers and esters, respectively. While specific studies on this compound are limited, the general reactivity of tertiary propargylic alcohols supports these pathways.

For primary and secondary propargylic alcohols, the conversion to the corresponding halides can also proceed via an SN2 mechanism. However, for a tertiary alcohol like this compound, the SN1 pathway is generally favored due to the stability of the resulting carbocation.

Below is a table summarizing the expected products from nucleophilic substitution reactions with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Alcohol (R'-OH) | Methanol, Ethanol | Ether |

| Carboxylic Acid (R'-COOH) | Acetic Acid | Ester |

| Halide (X-) | HCl, HBr | Alkyl Halide |

Heterocyclic Ring Transformations and Derivatizations

The thiophene ring in this compound is amenable to various transformations, allowing for the synthesis of a wide range of derivatives. These reactions can be broadly categorized into functionalization of the existing ring, cyclization to form fused systems, and rearrangement reactions.

Functionalization of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system that can undergo electrophilic substitution reactions. However, the positions on the ring exhibit different reactivities. The presence of the substituent at the 2-position directs further substitution.

Halogenation: Halogenation of substituted thiophenes can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce bromine or iodine atoms onto the thiophene ring, typically at the vacant alpha-position (position 5).

Lithiation: The thiophene ring can be deprotonated at the 5-position using a strong base like n-butyllithium (n-BuLi), forming a thienyllithium intermediate. This nucleophilic species can then react with a variety of electrophiles to introduce new functional groups. For example, a patent has described the lithiation of the saturated analogue, 2-methyl-4-(thiophen-2-yl)butan-2-ol, at the 5-position of the thiophene ring using lithium diisopropylamide (LDA), followed by reaction with trimethylborate to form a boronic ester derivative rsc.org. This indicates that the thiophene ring in the parent alkyne should be similarly reactive.

The table below illustrates potential functionalization reactions of the thiophene ring in this compound.

| Reaction Type | Reagent | Position of Functionalization | Product Functional Group |

| Bromination | N-Bromosuccinimide (NBS) | 5 | -Br |

| Iodination | N-Iodosuccinimide (NIS) | 5 | -I |

| Lithiation | n-Butyllithium (n-BuLi) | 5 | -Li |

| Borylation (via lithiation) | 1. n-BuLi, 2. B(OMe)₃ | 5 | -B(OH)₂ |

Cyclization Reactions Leading to Fused Thiophene Structures

The propargylic alcohol moiety in conjunction with the thiophene ring provides a versatile scaffold for the synthesis of fused heterocyclic systems, such as thieno[3,2-b]thiophenes. These structures are of significant interest in materials science.

One synthetic strategy involves the reaction of alkynyl diols with a sulfur source. For instance, the bisulfur cyclization of alkynyl diols using I₂/Na₂S₂O₃ has been shown to produce multisubstituted thieno[3,2-b]thiophenes in moderate to good yields mdpi.com. This suggests that a derivative of this compound, appropriately functionalized to form a diol, could undergo a similar cyclization to yield a fused thiophene structure.

Another approach involves the intramolecular cyclization of functionalized thiophenes. For example, the reaction of 3-nitrothiophene-2,5-dicarboxylates with thioglycolates, followed by a Dieckmann condensation, leads to the formation of 2,3,5-trisubstituted thieno[3,2-b]thiophenes mdpi.comresearchgate.net. While this does not directly start from the title compound, it highlights a general strategy for constructing the thieno[3,2-b]thiophene core.

Rearrangement Reactions (e.g., Meyer-Schuster) Applied to Thiophene-Substituted Propargylic Alcohols

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes mdpi.comorganic-chemistry.orgnih.gov. For a tertiary propargylic alcohol like this compound, this rearrangement would be expected to yield an α,β-unsaturated ketone.

The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-hydride shift to form an allene (B1206475) intermediate, which then tautomerizes to the more stable enone mdpi.com.

A competing reaction for tertiary propargylic alcohols is the Rupe rearrangement, which can lead to α,β-unsaturated methyl ketones via an enyne intermediate mdpi.com. The reaction conditions, including the choice of acid catalyst and solvent, can influence the outcome between the Meyer-Schuster and Rupe pathways.

The expected product of the Meyer-Schuster rearrangement of this compound is 4-(thiophen-2-yl)-3-methylbut-3-en-2-one.

| Rearrangement | Product |

| Meyer-Schuster | 4-(thiophen-2-yl)-3-methylbut-3-en-2-one |

| Rupe | (E/Z)-1-(thiophen-2-yl)-3-methylbut-1-en-3-yne |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Methyl 4 Thiophen 2 Yl but 3 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum of 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol is expected to show distinct signals corresponding to each unique proton environment. The thiophene (B33073) ring protons would appear in the aromatic region, typically between 7.0 and 7.5 ppm. Specifically, the proton at position 5 of the thiophene ring (adjacent to the sulfur atom) would likely be the most downfield, followed by the protons at positions 3 and 4. The coupling patterns (doublet, triplet, or doublet of doublets) between these protons would be characteristic of a 2-substituted thiophene ring. A broad singlet for the hydroxyl (-OH) proton would be observed, the chemical shift of which can vary depending on solvent and concentration. The most upfield signal would be a sharp singlet corresponding to the six equivalent protons of the two methyl groups.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the two quaternary carbons of the alkyne group, the tertiary carbon bearing the hydroxyl group, the carbon of the two equivalent methyl groups, and the distinct carbons of the thiophene ring.

For comparative purposes, the reported NMR data for the isomeric compound 2-Methyl-4-(thiophen-3-yl)but-3-yn-2-ol is presented below. rsc.org The substitution pattern on the thiophene ring is the primary difference and would mainly affect the chemical shifts and coupling constants of the aromatic protons and carbons.

Table 1: NMR Data for Isomeric 2-Methyl-4-(thiophen-3-yl)but-3-yn-2-ol

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 7.42–7.41 | Multiplet, 1H (Thiophene ring) |

| 7.25–7.24 | Multiplet, 1H (Thiophene ring) | |

| 7.09–7.08 | Multiplet, 1H (Thiophene ring) | |

| 1.61 | Singlet, 6H (2 x CH₃) | |

| ¹³C NMR | 129.8 | Thiophene ring carbon |

| 128.5 | Thiophene ring carbon | |

| 125.2 | Thiophene ring carbon | |

| 121.6 | Thiophene ring carbon | |

| 93.4 | Alkynyl carbon (C≡C) | |

| 77.2 | Alkynyl carbon (C≡C) | |

| 65.5 | Quaternary carbon (C-OH) | |

| 31.4 | Methyl carbons (2 x CH₃) |

For the target compound, this compound, the thiophene protons would exhibit different splitting patterns due to the different connectivity, and the chemical shifts of the thiophene carbons, particularly the carbon attached to the alkyne (C2), would be significantly different.

Two-dimensional (2D) NMR experiments are powerful tools for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of the thiophene ring protons. Cross-peaks would appear between protons that are spin-spin coupled, allowing for the unambiguous assignment of adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for each protonated carbon of the thiophene ring by correlating the ¹H signals with their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule. For this compound, key HMBC correlations would be expected between the methyl protons and the quaternary carbon (C-OH), as well as the adjacent alkynyl carbon. Correlations between the thiophene protons and the alkynyl carbons would firmly establish the connection point between the thiophene ring and the butynol (B8639501) side chain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₉H₁₀OS. chemsrc.com HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The expected exact mass for the neutral molecule is 166.04524 Da. chemsrc.com Typically, analysis is performed on the protonated molecule [M+H]⁺ or other adducts. Confirmation of the measured mass to within a few parts per million (ppm) of the calculated mass provides strong evidence for the assigned molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound like this compound. In a GC-MS analysis, a sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each.

For purity analysis, a single peak in the gas chromatogram would indicate a pure sample. The mass spectrum corresponding to that peak would serve as a molecular fingerprint. The observation of the molecular ion peak (M⁺) at m/z = 166 would confirm the molecular weight. The fragmentation pattern, showing characteristic losses (e.g., loss of a methyl group, loss of water), would provide further structural confirmation consistent with the proposed identity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for the rapid identification of functional groups.

For this compound, the key functional groups would give rise to characteristic absorption bands in the IR spectrum. A strong, broad band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol. The C≡C triple bond, being internal and adjacent to a quaternary center, would exhibit a weak to medium intensity stretching vibration around 2260-2150 cm⁻¹. The C-H stretching vibrations of the methyl groups and the thiophene ring would appear around 3100-2850 cm⁻¹. Vibrations characteristic of the thiophene ring (C=C and C-S stretching) would be found in the fingerprint region, typically between 1600 and 1300 cm⁻¹.

Raman spectroscopy would be a complementary technique. While the O-H stretch is often weak in Raman, the C≡C triple bond, being a more polarizable bond, would be expected to show a strong signal in the Raman spectrum, confirming the presence of the alkyne functionality.

Table 2: Expected Vibrational Spectroscopy Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3600 - 3200 | Strong, Broad |

| C-H (Thiophene) | Stretch | ~3100 | Medium |

| C-H (Methyl) | Stretch | 2990 - 2850 | Medium-Strong |

| C≡C (Alkyne) | Stretch | 2260 - 2150 | Weak-Medium |

| C=C (Thiophene) | Stretch | 1600 - 1450 | Medium |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for characterizing the chromophoric system of this compound. The primary chromophore in this molecule is the 2-ethynylthiophene (B1312097) moiety, where the thiophene ring is conjugated with a carbon-carbon triple bond. This extended π-system is responsible for the molecule's characteristic electronic absorption bands.

The UV-Vis spectrum of thiophene itself typically exhibits a strong absorption band around 235 nm, which is attributed to π–π* electronic transitions within the aromatic ring. nii.ac.jp When a substituent that extends the conjugation, such as an ethynyl (B1212043) group, is attached at the 2-position, a bathochromic (red) shift of this absorption maximum is expected. This shift occurs because the ethynyl group effectively lengthens the conjugated system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Therefore, for this compound, the principal absorption bands would be associated with π–π* transitions of the conjugated thiophenylethynyl system. Additional, weaker transitions may also be observed. The electronic transitions are governed by the movement of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.

Table 1: Expected Electronic Transitions for the Thiophenylethynyl Chromophore

| Transition Type | Orbitals Involved | Expected Wavelength Region | Description |

| π → π | π → π | 240 - 350 nm | Strong intensity absorption corresponding to the excitation of an electron from a π bonding to a π* anti-bonding orbital within the conjugated system. |

| n → π | n → π | > 300 nm | Weak intensity absorption, potentially overlapping with π→π* bands, involving the lone pair electrons on the sulfur atom. |

Note: The exact absorption maxima (λmax) and molar absorptivity (ε) would require experimental measurement.

The solvent used for analysis can also influence the spectrum. Polar solvents may interact with the molecule's dipole moment and lone pairs, potentially causing shifts in the absorption bands.

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported, a detailed analysis of the closely related analog, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, provides significant insight into the expected molecular conformation and crystal packing. This analog shares the identical 2-methyl-but-3-yn-2-ol backbone, which is crucial for forming key intermolecular interactions.

Determination of Crystal Packing and Molecular Conformation

Based on the analysis of its analogs, the molecular structure of this compound would feature a nearly linear acetylene (B1199291) linker connecting the thiophene ring and the dimethylhydroxy group. The key feature governing the crystal packing is the tertiary alcohol (hydroxyl) group, which is a strong hydrogen bond donor.

In the crystal structure of the analogous 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the most prominent feature of the molecular packing is the formation of hexameric clusters via hydroxy-O-H⋯O(hydroxy) hydrogen bonds. nii.ac.jp These aggregates are sustained by twelve-membered {⋯OH}₆ synthons, forming a flattened chair shape. It is highly probable that this compound would exhibit similar supramolecular motifs, with the hydroxyl groups of six molecules assembling into these stable cyclic clusters.

Table 2: Crystallographic Data for the Analogous Compound 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₃ |

| Crystal System | Trigonal |

| Space Group | R -3 |

| a (Å) | 26.3146 |

| c (Å) | 8.1205 |

| Volume (ų) | 4872.2 |

| Z | 18 |

| Data sourced from the Crystallography Open Database entry for 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. |

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a fingerprint plot showing the contribution of different interaction types.

For this compound, a Hirshfeld analysis would be expected to reveal the following key interactions, mirroring those found in its analogs:

O···H/H···O Interactions: These would appear as prominent, sharp spikes in the 2D fingerprint plot and as distinct red regions on the dnorm surface map. They represent the strong O-H⋯O hydrogen bonds responsible for forming the primary supramolecular synthons (the hexameric clusters). In the nitrophenyl analog, these interactions are the most significant contributor to crystal stability. nii.ac.jp

H···H Interactions: These typically account for the largest portion of the Hirshfeld surface area, representing ubiquitous van der Waals contacts between hydrogen atoms on the periphery of the molecules.

C···H/H···C Interactions: These interactions, representing C-H⋯π contacts between the hydrogen atoms and the π-system of the thiophene ring, would be crucial for linking the primary hydrogen-bonded clusters into a 3D network.

The analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone shows that H···H contacts (39.3%) and H···C contacts (20.1%) are the most significant interactions after hydrogen bonding, a pattern that would likely hold for the title compound. nih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution | Description |

| O···H / H···O | High | Dominant, strong directional hydrogen bonds. |

| H···H | High | Non-specific van der Waals forces, largest surface area contribution. |

| C···H / H···C | Moderate | Weaker C-H···π interactions linking primary structural motifs. |

| S···H / H···S | Low to Moderate | Interactions involving the thiophene sulfur atom. |

This comprehensive, albeit predictive, analysis underscores the methodologies used to provide a deep understanding of the electronic and structural characteristics of this compound, paving the way for future experimental validation.

Computational and Theoretical Investigations of 2 Methyl 4 Thiophen 2 Yl but 3 Yn 2 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. It is extensively used to predict a wide range of molecular properties.

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol, this process involves calculating the electronic energy at various atomic arrangements to find the minimum energy conformation. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G(d)), are employed to perform these optimizations. e3s-conferences.org The resulting optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles.

Following geometry optimization, electronic structure calculations provide a wealth of information about the distribution of electrons within the molecule. northwestern.edu These calculations can reveal details about molecular orbitals, charge distribution, and dipole moment, which are fundamental to understanding the molecule's chemical and physical properties. For thiophene-containing systems, these calculations can elucidate the extent of electronic conjugation between the thiophene (B33073) ring and the butynol (B8639501) side chain. rdd.edu.iq

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C≡C | 1.21 |

| C(sp)-C(thiophene) | 1.42 | |

| C(sp)-C(tert-butyl) | 1.48 | |

| C-O | 1.43 | |

| **Bond Angles (°) ** | C(thiophene)-C≡C | 178.5 |

| C≡C-C(tert-butyl) | 179.0 | |

| C-C-O | 109.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the π-system of the alkyne, while the LUMO would likely be distributed over the antibonding orbitals of the π-system. researchgate.netresearchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Note: These values are representative and are based on typical DFT calculations for similar aromatic and alkynyl organic molecules. nih.govscirp.org

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is widely used to predict the chemical shifts of ¹H and ¹³C NMR spectra with good accuracy. nih.govrsc.orgacs.orgacs.orgimist.ma By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental data to confirm the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. soton.ac.ukmdpi.comacs.orgnih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For this compound, TD-DFT can predict the λmax values arising from π→π* transitions within the conjugated system. e3s-conferences.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (ppm) | C≡C (thiophene side) |

| C≡C (tert-butyl side) | |

| C (thiophene, C2) | |

| C-OH | |

| UV-Vis λmax (nm) | π→π* transition |

Note: The data presented is illustrative, based on established DFT methodologies and expected values for the given structural motifs.

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. scielo.org.mx These reactivity indices, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are calculated from the HOMO and LUMO energies. irjweb.comnumberanalytics.com They offer a quantitative measure of a molecule's stability and its propensity to participate in chemical reactions. rsc.orgnih.govresearchgate.net

Furthermore, DFT can be employed to explore potential reaction pathways by calculating the energies of reactants, transition states, and products. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. rsc.orgnih.govacs.orgacs.orgmdpi.com For this compound, this could involve studying its behavior in reactions such as electrophilic additions to the alkyne or reactions involving the hydroxyl group.

Table 4: Example of Calculated Reactivity Indices for this compound

| Reactivity Index | Definition | Illustrative Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.63 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.58 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.44 eV |

Note: These are representative values calculated from the illustrative HOMO and LUMO energies in Table 2.

Molecular Dynamics (MD) Simulations in Related Alkynyl Systems

While specific MD simulations for this compound are not available, this computational technique is highly valuable for studying the dynamic behavior of molecules in solution or in the solid state. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, intermolecular interactions, and solvent effects. nih.govresearchgate.netrsc.org

For related alkynyl systems, MD simulations could be used to:

Investigate the conformational flexibility of the molecule, particularly the rotation around the single bonds.

Study the interactions between the molecule and solvent molecules, which can influence its reactivity and spectroscopic properties.

Explore the aggregation behavior of the molecule in different environments.

Quantum Chemical Characterization of Reaction Mechanisms

Quantum chemical methods, primarily DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. rsc.org This involves locating and characterizing the structures of all intermediates and transition states.

For reactions involving alkynes, such as those of this compound, quantum chemical calculations can:

Determine the stereoselectivity and regioselectivity of addition reactions to the triple bond. numberanalytics.com

Investigate the role of catalysts in promoting specific reaction pathways.

Provide a detailed understanding of the electronic changes that occur throughout the course of a reaction, such as bond breaking and bond formation. mdpi.com

Theoretical Prediction of Chemical Properties and Intermolecular Forces

Computational and theoretical chemistry offer powerful tools to predict and understand the intrinsic properties of a molecule like this compound, providing insights into its behavior at a molecular level. While specific, dedicated computational studies on this exact compound are not extensively available in the published literature, we can infer its likely chemical properties and intermolecular interactions based on its structural components: a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a thiophene ring.

Predicted Chemical Properties

Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to predict a variety of molecular properties. For this compound, these methods would be invaluable for determining key electronic and structural parameters.

Table 1: Theoretically Predictable Molecular Properties of this compound (Note: The following are properties that would be determined through computational analysis. Specific values are not available in current literature.)

| Property | Predicted Significance |

| Dipole Moment | The molecule is expected to possess a notable dipole moment due to the presence of the highly electronegative oxygen atom in the hydroxyl group and the sulfur atom in the thiophene ring, leading to an uneven distribution of electron density. |

| Polarizability | The presence of the π-systems in the thiophene ring and the alkyne group suggests that the molecule would have significant polarizability, allowing its electron cloud to be distorted by an external electric field. |

| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting chemical reactivity. The HOMO is likely to be located around the electron-rich thiophene ring and alkyne, while the LUMO would be distributed across the molecule. The energy gap between HOMO and LUMO would indicate the molecule's kinetic stability. |

Predicted Intermolecular Forces

The structure of this compound allows for a variety of intermolecular forces that govern its physical properties like boiling point, melting point, and solubility.

Hydrogen Bonding: The most significant intermolecular force for this molecule is predicted to be hydrogen bonding. libretexts.org The hydroxyl (-OH) group can act as a hydrogen bond donor (with the hydrogen atom) and a hydrogen bond acceptor (with the lone pairs on the oxygen atom). This leads to the formation of strong intermolecular networks between molecules. libretexts.orgnih.gov

O-H···π Interactions: Computational studies on similar propargyl alcohols have revealed the presence of intramolecular and intermolecular hydrogen bonds where the hydroxyl group interacts with the π-electron system of the alkyne. researchgate.netacs.orgresearchgate.net It is therefore highly probable that the hydroxyl group of this compound engages in similar O-H···π interactions with both its own alkyne bond and that of neighboring molecules.

Dipole-Dipole Interactions: Due to its predicted permanent dipole moment, dipole-dipole interactions between polar molecules of this compound would also be present, further contributing to the cohesion between molecules.

Table 2: Predicted Intermolecular Forces in this compound

| Type of Intermolecular Force | Description |

| Hydrogen Bonding (O-H···O) | Strongest intermolecular force present, involving the hydroxyl group. A key determinant of physical properties. libretexts.org |

| Hydrogen Bonding (O-H···π) | The hydroxyl group can interact with the electron-rich alkyne and thiophene π-systems. researchgate.netacs.org |

| London Dispersion Forces | Present in all molecules; significant due to the molecule's size and the presence of a polarizable thiophene ring. brainly.com |

| Dipole-Dipole Interactions | Arise from the permanent molecular dipole moment, contributing to the overall intermolecular attraction. |

Applications of 2 Methyl 4 Thiophen 2 Yl but 3 Yn 2 Ol As a Chemical Intermediate and Building Block in Advanced Materials Research

Precursor in the Synthesis of Complex Organic Molecules

The molecular architecture of 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol provides multiple reactive sites, allowing for its elaboration into a wide array of complex organic structures. Thiophene (B33073) and its derivatives are recognized as crucial components and building blocks in organic synthesis, materials science, and polymer chemistry researchgate.net. The alkyne group can participate in various coupling reactions (such as Sonogashira, Glaser, and click chemistry), cycloadditions, and hydrogenation, while the hydroxyl group can be used for esterification, etherification, or as a directing group in subsequent reactions. The thiophene ring itself can undergo electrophilic substitution, allowing for further functionalization.

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as an excellent starting point for advanced chemical scaffolds due to its rigid and well-defined thiophene-alkyne core. This structural unit is instrumental in the synthesis of bioactive polycyclic small molecules. acs.org For instance, research has demonstrated the use of thiophene-containing molecules in Petasis sequence reactions to generate diverse and complex polycyclic frameworks. acs.org The ability to build upon this scaffold allows chemists to systematically explore chemical space, which is particularly valuable in medicinal chemistry for the discovery of new therapeutic agents. Thiophene derivatives are integral scaffolds in a number of clinically used drugs. researchgate.net

Specialty chemicals are valued for their performance or function rather than their composition. The structural features of this compound make it a valuable intermediate in the production of such high-value chemicals. Thiophene derivatives are found in a wide range of specialty products, including agrochemicals, dyes, and natural products. researchgate.net By modifying the functional groups of this compound, chemists can fine-tune the properties of the final product. For example, its precursor, 2-Methyl-3-butyn-2-ol, is a key intermediate in manufacturing products for the agrochemical industry. basf.com The introduction of the thiophene moiety opens pathways to new classes of specialty chemicals with potentially enhanced biological activity or unique material properties.

Building Block for Polymer and Oligomer Architectures

The development of functional polymers and oligomers is a cornerstone of modern materials science. This compound is a suitable building block, or monomer, for creating novel polymer architectures. Both the thiophene ring and the alkyne group can be incorporated into polymer backbones or side chains.

Thiophene-containing oligomers and polymers are of significant interest due to their electronic properties. nih.gov The π-conjugated system of the thiophene ring can be extended through polymerization, leading to materials with semiconducting or conducting properties. The alkyne linkage can also contribute to the rigidity and electronic conjugation of the polymer chain. These materials are explored for applications in organic electronics, sensors, and energy storage. The use of well-defined building blocks like this compound allows for precise control over the structure and, consequently, the properties of the resulting polymers. nih.govresearchgate.net

| Application Area | Role of this compound | Resulting Products/Materials |

| Complex Organic Synthesis | Versatile Precursor | Advanced Chemical Scaffolds, Bioactive Molecules |

| Specialty Chemicals | Functional Intermediate | Agrochemicals, Dyes, Performance Chemicals |

| Polymer Chemistry | Monomer / Building Block | Functional Oligomers and Polymers |

| Materials Science | Optoelectronic Precursor | π-Conjugated Systems for Electronic Devices |

| Industrial Processes | Convergent Intermediate | Streamlined Synthesis of High-Value Compounds |

Role in the Synthesis of Optoelectronic Precursors

Optoelectronic materials, which interact with light and electricity, are fundamental to technologies like flexible displays, solar cells, and solid-state lighting. taylorfrancis.com π-conjugated functional materials, particularly those containing thiophene, are heavily researched for these applications due to their tunable electronic structure and solution processability. taylorfrancis.com

This compound serves as a precursor for such materials. The combination of the electron-rich thiophene ring and the alkyne bridge forms a basic π-conjugated system. This unit can be incorporated into larger donor-acceptor (D-A) type structures, which are known to exhibit interesting electro-optical properties. taylorfrancis.com Synthetic strategies can utilize this molecule to build larger, more complex conjugated systems, such as 2,5-bis(thien-2-yl)thiophenes, which have shown promising blue emission characteristics for potential use in organic light-emitting diodes (OLEDs). nih.gov The ability to modify the molecule at its various functional sites allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient optoelectronic devices. nih.gov

Intermediate in Sustainable Industrial Chemical Processes

Modern chemical manufacturing increasingly emphasizes sustainability, focusing on process efficiency, waste reduction, and the use of renewable resources—principles often referred to as "green chemistry". The use of versatile and multi-functional building blocks like this compound aligns with these principles.

By incorporating multiple key structural features into a single molecule, it enables more convergent synthetic routes. Convergent synthesis, where different parts of a complex molecule are synthesized separately and then joined, is often more efficient and generates less waste than linear synthesis. Furthermore, the development of catalytic methods for reactions involving similar compounds, such as the selective hydrogenation of alkynols, contributes to greener manufacturing by replacing stoichiometric reagents with recyclable catalysts. researchgate.netuu.nl The exploration of sustainable solvents, such as 2-Methyltetrahydrofuran (2-MeTHF) which can be derived from biomass, for reactions involving heterocyclic compounds also points toward more environmentally benign industrial processes. researchgate.net While specific studies on this compound in sustainable processes are not detailed, its nature as a functional intermediate makes it a candidate for inclusion in more efficient and sustainable manufacturing pathways for complex chemicals and materials.

Future Research Directions and Emerging Trends for 2 Methyl 4 Thiophen 2 Yl but 3 Yn 2 Ol Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The future of 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol chemistry is intrinsically linked to the development of advanced catalytic systems that can selectively transform its functional groups. Research in this area is expected to focus on several key reactions:

Selective Hydrogenation: The alkyne moiety is a prime target for hydrogenation. While the selective hydrogenation of the parent compound, 2-methyl-3-butyn-2-ol, has been studied with catalysts like Pd/ZnO and copper nanoparticles, future work will aim to develop catalysts for the thiophene (B33073) derivative that offer superior selectivity. researchgate.netuu.nl The goal is to achieve partial hydrogenation to the corresponding alkene, 2-Methyl-4-(thiophen-2-yl)but-3-en-2-ol, or full hydrogenation to the alkane without cleaving the sensitive thiophene ring. Bimetallic nanoparticles (e.g., PdZn) and polymer-protected catalysts are promising avenues for enhancing selectivity and catalyst stability. researchgate.net

Coupling Reactions: The synthesis of this compound itself relies on Sonogashira coupling. researchgate.net Future research will focus on creating more efficient, copper-free, and reusable catalytic systems for this C-C bond formation. researchgate.netorganic-chemistry.org Heterogeneous single-atom catalysts (SACs), for instance, offer the potential for high efficiency and easy separation, aligning with green chemistry principles. acs.org

Functionalization of the Alkyne: Beyond hydrogenation, the alkyne can undergo a variety of other transformations. Gold-catalyzed cyclization, hydroalkylation, and hydroaminoalkylation are emerging areas that could be applied to this molecule to create complex heterocyclic structures. rsc.orgnih.govnih.gov Developing catalysts that control the regio- and stereoselectivity of these additions is a significant research goal. rsc.org

| Catalytic System Type | Potential Transformation | Research Goal |

| Bimetallic Nanoparticles (e.g., PdZn) | Selective Hydrogenation | High selectivity to the alkene product; catalyst longevity. |

| Heterogeneous Single-Atom Catalysts (SACs) | Sonogashira Coupling | Enhanced efficiency, copper-free conditions, recyclability. |

| Gold-Based Catalysts | Oxidative Cyclization | Synthesis of novel functionalized lactams and other heterocycles. |

| Copper Hydride Catalysts | Hydroalkylation | Stereoselective formation of functionalized E-alkenes. nih.gov |

Exploration of Bio-Inspired Synthetic Methodologies

In line with the global push for sustainable chemistry, future research will likely explore bio-inspired and green synthetic routes to this compound and its precursors. The production of organosulfur compounds from biomass has been largely unexplored but holds significant promise. researchgate.net

A key area of investigation will be the synthesis of the thiophene core from renewable feedstocks. Recent studies have shown that thiophenes can be synthesized from biomass-derived materials like cellulose (B213188) or methyl levulinate using elemental sulfur. researchgate.net Integrating these bio-based thiophenes into the synthesis of 2-ethynylthiophene (B1312097), a direct precursor to the target molecule, would represent a major step toward a more sustainable production pathway. chemsrc.com This approach moves away from fossil fuel-based starting materials and utilizes abundant, non-toxic reagents.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow synthesis is a major trend in modern chemistry, offering improved safety, efficiency, and scalability. acs.org The synthesis of this compound, particularly the Sonogashira coupling step, is well-suited for adaptation to flow chemistry. acs.org

Future research will focus on developing integrated flow platforms that can perform the multi-step synthesis in a continuous, automated fashion. researchgate.net Flow reactors provide precise control over reaction parameters like temperature and mixing, which is crucial for managing the often-exothermic nature of coupling reactions and handling reactive intermediates. acs.orgresearchgate.net This technology can enable safer and more efficient production, facilitate rapid library synthesis for screening applications, and allow for easier scale-up from laboratory to industrial production. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design. For this compound, advanced computational modeling will be crucial for understanding its structure-reactivity relationships.

Methods like Density Functional Theory (DFT) can be used to model the electronic structure, predict reaction pathways, and calculate properties such as the HOMO-LUMO energy gap, which relates to the molecule's reactivity. rsc.orgresearchgate.net These calculations can help rationalize experimental outcomes and screen potential catalysts or reaction conditions before they are tested in the lab. researchgate.net Furthermore, molecular docking studies could predict the binding of this compound and its derivatives to biological targets, guiding its potential development in medicinal chemistry. nih.govnih.gov

| Computational Method | Application Area | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, electronic properties (HOMO/LUMO). rsc.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Optoelectronic Properties | UV-Vis absorption spectra, electronic transitions. researchgate.net |

| Molecular Docking | Medicinal Chemistry | Binding affinities and modes to biological targets (e.g., enzymes, receptors). nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Analysis of hydrogen bonding and other weak interactions driving self-assembly. |

Investigation of Supramolecular Assembly and Material Science Applications

The unique molecular architecture of this compound makes it an intriguing candidate for applications in material science and supramolecular chemistry. The thiophene ring is a well-known component in organic electronics, contributing to the formation of π-conjugated systems used in semiconductors and solar cells. researchgate.netresearchgate.net

Future research is expected to explore how the interplay of the different functional groups—the hydrogen-bonding hydroxyl group, the rigid alkyne linker, and the π-stacking capable thiophene ring—can be harnessed to create novel self-assembling systems. This could lead to the development of new materials such as:

Organic Semiconductors: As a building block for larger conjugated polymers. researchgate.net

Liquid Crystals: The rigid, linear shape of the core structure is conducive to forming liquid crystalline phases.

Functional Gels (Organogels): Through directed hydrogen bonding and π-π stacking interactions.

Photo-Cross-Linkable Polymers: The alkyne group can participate in thiol-yne "click" chemistry, a highly efficient photo-cross-linking reaction, to form biocompatible elastomers and hydrogels. nsf.gov

The exploration of these emerging areas will significantly expand the chemical space and potential utility of this compound, transforming it from a simple chemical compound into a versatile platform for technological and scientific innovation.

Q & A

Q. What are the established synthetic routes for 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol, and what catalysts are typically employed?

The compound is commonly synthesized via Sonogashira cross-coupling reactions , which involve coupling terminal alkynes with aryl halides. A representative method uses PdCl₂(PPh₃)₂ (3 mol%) and CuI (1.5 mol%) as catalysts, with toluene as the solvent and DBU as a base. This approach achieves yields up to 81% under reduced-pressure distillation . For analogous compounds (e.g., 4-(4-methoxyphenyl) derivatives), similar protocols with triethylamine (TEA) as a base are documented .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : ¹H/¹³C NMR and IR spectroscopy are used to confirm functional groups (e.g., hydroxyl, alkyne, and thiophene moieties).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry. For related structures (e.g., oxazole-thiophene hybrids), SC-XRD reveals planarity deviations (e.g., dihedral angles of 2.65°–4.55° between heterocyclic rings) and intermolecular interactions. Software suites like SHELX and WinGX refine crystallographic data and generate anisotropic displacement ellipsoid models .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties of this compound?